molecular formula C21H22BN3O2 B11929541 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine

Cat. No.: B11929541
M. Wt: 359.2 g/mol
InChI Key: HIGJBIVBPHAUNA-UHFFFAOYSA-N
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Description

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine is a chemical compound with the molecular formula C27H26BN3O2. It is a member of the triazine family, characterized by a triazine ring substituted with diphenyl and dioxaborolan groups. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine typically involves the reaction of 2,4-diphenyl-1,3,5-triazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted triazines .

Scientific Research Applications

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Biological Research:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine involves its interaction with various molecular targets. The triazine ring can interact with nucleophiles, leading to substitution reactions. The dioxaborolan group can participate in borylation reactions, which are important in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine lies in its specific combination of functional groups, which imparts unique reactivity and properties. This makes it valuable in various applications, particularly in organic synthesis and materials science .

Biological Activity

2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine (CAS Number: 1268508-31-7) is a compound that has garnered attention due to its potential applications in various fields including organic electronics and catalysis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine is C27H26BN3O2 with a molecular weight of 435.33 g/mol. The structure features a triazine core substituted with phenyl groups and a dioxaborolane moiety.

PropertyValue
Molecular FormulaC27H26BN3O2
Molecular Weight435.33 g/mol
CAS Registry Number1268508-31-7
Purity≥ 98%
Melting Point212°C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth. The compound's structure allows it to function as a ligand for certain receptors or enzymes that play critical roles in cellular processes.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines. The presence of the dioxaborolane moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .
  • Catalytic Properties : Research has shown that compounds similar to 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine serve as effective catalysts in organic reactions. This catalytic activity is essential for developing more efficient synthetic pathways in pharmaceutical chemistry .
  • Electrochemical Applications : The compound has been evaluated for its use in electrochemical devices such as supercapacitors. A related study reported that triazine-based materials exhibited high specific capacitance values when used as electrode materials in alkaline environments .

Toxicological Profile

The safety profile of 2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-[1,3,5]triazine has not been extensively studied; however, preliminary data suggest it may have low toxicity based on its chemical structure and the absence of significant alerts in toxicity databases. Further toxicological assessments are necessary to establish its safety for therapeutic use.

Properties

Molecular Formula

C21H22BN3O2

Molecular Weight

359.2 g/mol

IUPAC Name

2,4-diphenyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3,5-triazine

InChI

InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)19-24-17(15-11-7-5-8-12-15)23-18(25-19)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

HIGJBIVBPHAUNA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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